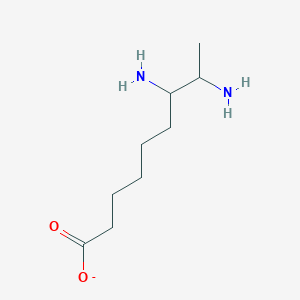

7,8-diaminononanoate

説明

Structure

3D Structure

特性

分子式 |

C9H19N2O2- |

|---|---|

分子量 |

187.26 g/mol |

IUPAC名 |

7,8-diaminononanoate |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p-1 |

InChIキー |

KCEGBPIYGIWCDH-UHFFFAOYSA-M |

SMILES |

CC(C(CCCCCC(=O)[O-])N)N |

正規SMILES |

CC(C(CCCCCC(=O)[O-])N)N |

製品の起源 |

United States |

Foundational & Exploratory

The Crucial Role of 7,8-Diaminopelargonic Acid in Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] While humans and other mammals must obtain biotin from their diet, most bacteria, plants, and fungi can synthesize it de novo. This makes the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[2] This technical guide provides an in-depth exploration of a key intermediate in this pathway, 7,8-diaminopelargonic acid (DAPA), and the enzymes responsible for its synthesis and subsequent conversion. We will delve into the quantitative aspects of these enzymatic reactions, provide detailed experimental protocols for their study, and visualize the core biochemical transformations.

The Biotin Synthesis Pathway: The Central Role of DAPA

The late stage of biotin biosynthesis begins with the formation of 7-keto-8-aminopelargonic acid (KAPA). The pathway then proceeds through a series of conserved enzymatic steps to produce biotin.[2] 7,8-diaminopelargonic acid (DAPA) is a critical intermediate in this pathway, formed from KAPA and subsequently converted to dethiobiotin (DTB).

The synthesis of DAPA is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) , also known as BioA . This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding DAPA.[3][4][5] This is a notable reaction as it is one of the few known instances where SAM serves as an amino donor.[6]

Following its synthesis, DAPA is utilized by dethiobiotin synthetase (BioD) , which catalyzes the ATP-dependent insertion of a carboxyl group to form the ureido ring of dethiobiotin.[1][7][8] This irreversible step is crucial for driving the biotin synthesis pathway forward.[9]

Quantitative Analysis of Key Enzymes

The efficiency and substrate affinity of the enzymes involved in DAPA metabolism are critical for the overall flux of the biotin synthesis pathway. The following tables summarize key kinetic parameters for DAPA aminotransferase (BioA) and dethiobiotin synthetase (BioD) from different organisms.

Table 1: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

| Organism | Substrate | Km | kcat | Vmax | Reference(s) |

| Escherichia coli | S-adenosyl-L-methionine (SAM) | 0.20 mM | - | 0.16 µmol/mg/min | [5] |

| 7-keto-8-aminopelargonic acid (KAPA) | 1.2 µM | - | - | [5] | |

| S-adenosyl-L-methionine (SAM) | 150 µM | 0.013 s-1 | - | [4] | |

| 7-keto-8-aminopelargonic acid (KAPA) | <2 µM | - | - | [4] | |

| Mycobacterium tuberculosis | S-adenosyl-L-methionine (AdoMet) | 0.78 ± 0.20 mM | 1.0 ± 0.2 min-1 | - | [3] |

| 7-keto-8-aminopelargonic acid (KAPA) | 3.8 ± 1.0 µM | - | - | [3] |

Table 2: Kinetic Parameters of Dethiobiotin Synthetase (BioD)

| Organism | Substrate | Km | Reference(s) |

| Escherichia coli | 7,8-diaminopelargonic acid (DAPA) | 0.25 µM | [1] |

| ATP | - | [10] | |

| Escherichia coli (YnfK paralog) | 7,8-diaminopelargonic acid (DAPA) | 0.50 µM | [1] |

Experimental Protocols

Assay for 7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity

A sensitive and high-throughput compatible assay for BioA activity involves the fluorescent detection of the product, DAPA.[11][12]

Principle: DAPA, a vicinal diamine, reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a fluorescent adduct that can be quantified.

Materials:

-

BioA enzyme preparation

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosyl-L-methionine (SAM)

-

Pyridoxal-5'-phosphate (PLP)

-

Reaction Buffer (e.g., 100 mM Bicine, pH 8.6)

-

OPA/2ME derivatizing solution

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 410 nm, Emission: 470 nm)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, PLP, SAM, and KAPA in a microplate well.

-

Initiate the reaction by adding the BioA enzyme preparation.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to derivatization).

-

Add the OPA/2ME derivatizing solution to each well.

-

Incubate for a short period to allow for the derivatization reaction to complete.

-

Measure the fluorescence using a microplate reader at the specified wavelengths.

-

A standard curve using known concentrations of DAPA should be prepared to quantify the amount of product formed.

A coupled assay can also be employed where the DAPA produced is immediately used by BioD to form dethiobiotin, which is then detected.[9]

Purification of Recombinant 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

Recombinant BioA is commonly overexpressed in E. coli with an affinity tag (e.g., His-tag) for simplified purification.[3][9]

Materials:

-

E. coli cell paste overexpressing His-tagged BioA

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Chromatography system (e.g., ÄKTA system)

Procedure:

-

Resuspend the cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound His-tagged BioA with Elution Buffer.

-

Collect fractions and analyze for the presence of purified BioA by SDS-PAGE.

-

Pool fractions containing pure BioA and dialyze against a suitable storage buffer.

Purification of Recombinant Dethiobiotin Synthetase (BioD)

Similar to BioA, recombinant BioD can be purified using affinity chromatography.[13][14]

Materials:

-

E. coli cell paste overexpressing tagged BioD (e.g., GST-tag or Strep-tag)

-

Appropriate lysis, wash, and elution buffers for the chosen affinity tag system (e.g., PBS for GST-tag with glutathione for elution).[15][16]

-

Affinity chromatography resin (e.g., Glutathione-Sepharose or Strep-Tactin resin).[15][16]

-

Chromatography system.

Procedure:

-

Prepare a clarified cell lysate as described for BioA purification.

-

Load the lysate onto the appropriate affinity column equilibrated with the corresponding binding buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the tagged BioD using the specific elution agent (e.g., reduced glutathione for GST-tag, desthiobiotin for Strep-tag).[15][16]

-

Analyze fractions for purity by SDS-PAGE.

-

Pool pure fractions and exchange the buffer for storage.

Visualizing the Pathway

The following diagrams, generated using the DOT language, illustrate the key transformations involving 7,8-diaminopelargonic acid in the biotin synthesis pathway and a typical experimental workflow for enzyme purification.

Caption: The enzymatic conversion of KAPA to Dethiobiotin.

Caption: A generalized workflow for affinity purification of recombinant enzymes.

Conclusion

7,8-Diaminopelargonic acid is a pivotal intermediate in the biosynthesis of biotin, a vital cofactor. The enzymes that mediate its formation and conversion, DAPA aminotransferase (BioA) and dethiobiotin synthetase (BioD), represent key control points in this pathway and are validated targets for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and exploit the biotin synthesis pathway. The continued investigation into the structure, function, and inhibition of these enzymes will undoubtedly pave the way for new strategies to combat pathogenic microorganisms.

References

- 1. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 7. ebi.ac.uk [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Active site mutants of Escherichia coli dethiobiotin synthetase: effects of mutations on enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Partial Purification and Properties of d-Desthiobiotin Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Partial purification and properties of D-desthiobiotin synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.ie [fishersci.ie]

- 16. med.unc.edu [med.unc.edu]

The Central Role of 7,8-Diaminononanoate in Microbial Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminononanoate, also known as 7,8-diaminopelargonic acid (DAPA), is a pivotal intermediate in the microbial biosynthesis of biotin (vitamin B7), an essential cofactor for a variety of metabolic reactions. The enzymes responsible for the synthesis and subsequent conversion of this compound are highly conserved across many bacterial species, including significant pathogens, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the associated metabolic pathways.

Introduction

Biotin is an indispensable cofactor for enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions, which are central to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While some organisms can acquire biotin from their environment, many bacteria and fungi rely on its de novo synthesis. The biotin biosynthetic pathway is a well-established and essential metabolic route, and this compound is a key molecule within this pathway. Understanding the enzymatic transformations involving this compound is crucial for elucidating microbial physiology and for identifying novel therapeutic targets. This guide will focus on the synthesis of this compound and its conversion to dethiobiotin, highlighting the key enzymes and their characteristics.

The Biotin Biosynthesis Pathway: The Role of this compound

The biosynthesis of biotin from pimeloyl-CoA involves a series of enzymatic steps. The formation and consumption of this compound represent a critical juncture in this pathway.

Synthesis of this compound

This compound is synthesized from 8-amino-7-oxononanoate (KAPA) by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase , also known as 7,8-diaminopelargonic acid aminotransferase (DAPA AT) or by its gene name, BioA .[1][2][3] This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, a unique reaction as SAM is more commonly known as a methyl group donor.[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a key player in the biotin pathway.[1][5]

The reaction is as follows: 8-amino-7-oxononanoate + S-adenosyl-L-methionine ⇌ this compound + S-adenosyl-4-methylthio-2-oxobutanoate[6]

Conversion of this compound to Dethiobiotin

Following its synthesis, this compound is converted to dethiobiotin (DTB) by the enzyme dethiobiotin synthetase (DTBS) , encoded by the bioD gene.[7][8] This ATP-dependent enzyme catalyzes the insertion of carbon dioxide (in the form of bicarbonate) to form the ureido ring of dethiobiotin.[9] The reaction proceeds through the formation of an N7-carbamate intermediate, followed by a carbamic-phosphoric acid anhydride, and finally, the closure of the ureido ring with the release of ADP and inorganic phosphate.[7][10]

The reaction is as follows: this compound + ATP + CO₂ ⇌ Dethiobiotin + ADP + Pi[7]

Quantitative Data

The enzymes involved in the metabolism of this compound have been characterized in various microorganisms. The following tables summarize key kinetic parameters for these enzymes.

Table 1: Kinetic Parameters of Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

| Organism | Km (S-adenosyl-L-methionine) | Km (8-amino-7-oxononanoate) | kcat | Reference |

| Escherichia coli | 0.20 mM | 1.2 µM | 0.16 µmol/mg/min | [11] |

| Mycobacterium tuberculosis | 0.78 ± 0.20 mM | 3.8 ± 1.0 µM | 1.0 ± 0.2 min-1 | [12] |

Table 2: Inhibition Constants for Mycobacterium tuberculosis Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

| Inhibitor | Ki | kinact | Reference |

| Amiclenomycin | 12 ± 2 µM | 0.35 ± 0.05 min-1 | [12] |

| Compound 1 (Amiclenomycin analogue) | 20 ± 2 µM | 0.56 ± 0.05 min-1 | [12] |

| (R)-KAPA | Ki1 = 5.9 ± 0.2 µM (PLP form), Ki2 = 1.7 ± 0.2 µM (PMP form) | - | [13] |

| Desmethyl-KAPA | Ki1 = 4.2 ± 0.2 µM (PLP form), Ki2 = 0.9 ± 0.2 µM (PMP form) | - | [13] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the study of enzymes involved in this compound metabolism.

Overexpression and Purification of Mycobacterium tuberculosis Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

This protocol is adapted from studies on the characterization of M. tuberculosis BioA.[12][14]

Objective: To produce and purify recombinant BioA from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the M. tuberculosis bioA gene with a His-tag.

-

Luria-Bertani (LB) broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Nickel-affinity chromatography column.

-

Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl).

Procedure:

-

Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated nickel-affinity column.

-

Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged BioA protein with Elution Buffer.

-

Collect the fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Activity Assay for Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

This assay is based on a coupled reaction where the product, this compound, is converted to dethiobiotin, which is then quantified.[15][16]

Objective: To determine the kinetic parameters of BioA.

Materials:

-

Purified BioA enzyme.

-

Dethiobiotin synthetase (BioD).

-

8-amino-7-oxononanoate (KAPA).

-

S-adenosyl-L-methionine (SAM).

-

ATP.

-

Sodium bicarbonate (for CO₂).

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0).

-

Microbiological assay components for dethiobiotin (e.g., E. coli bioD mutant).

Procedure:

-

Set up a reaction mixture containing Reaction Buffer, KAPA, SAM, ATP, sodium bicarbonate, and a saturating amount of BioD.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified BioA.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Quantify the amount of dethiobiotin produced using a microbiological assay with an E. coli strain that can grow on dethiobiotin but not on this compound.

-

To determine kinetic parameters, vary the concentration of one substrate (KAPA or SAM) while keeping the other substrate at a saturating concentration.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Metabolic Pathway of this compound

Caption: The metabolic pathway showing the synthesis and conversion of this compound.

Experimental Workflow for BioA Characterization

Caption: A typical experimental workflow for the characterization of BioA.

Conclusion and Future Directions

This compound is a critical metabolite in the microbial world, serving as a direct precursor to the essential cofactor biotin. The enzymes that mediate its synthesis and conversion, BioA and BioD, are highly conserved and essential for many microorganisms, making them prime targets for the development of novel antibiotics. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway. Future research could focus on the discovery of more potent and specific inhibitors of these enzymes, particularly in clinically relevant pathogens. Furthermore, a deeper understanding of the regulation of the biotin biosynthetic pathway could unveil additional vulnerabilities for therapeutic intervention. The continued study of this compound metabolism will undoubtedly contribute to our ability to combat infectious diseases.

References

- 1. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (Escherichia coli K-12) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG ENZYME: 2.6.1.62 [genome.jp]

- 6. adenosylmethionine-8-amino-7-oxononanoate transaminase activity | SGD [yeastgenome.org]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Vital Pathway: A Technical Guide to the Discovery of Biotin Biosynthesis

For Immediate Release

A Deep Dive into the Molecular Machinery of Vitamin B7 Synthesis, Offering Insights for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the landmark discoveries that elucidated the biosynthetic pathway of biotin (Vitamin B7), an essential cofactor for all domains of life. Humans are incapable of synthesizing biotin and must obtain it from their diet or gut microbiota, making the bacterial biotin synthesis pathway a prime target for the development of novel antimicrobial agents. This document details the enzymatic players, their intricate mechanisms, and the experimental approaches that were pivotal in piecing together this fundamental metabolic route, with a focus on the well-studied model organism, Escherichia coli.

The Two-Act Play of Biotin Synthesis

The biosynthesis of biotin is a captivating molecular journey that can be broadly divided into two distinct stages: the initial fabrication of a seven-carbon dicarboxylic acid, pimelic acid, in an activated form, and the subsequent, highly conserved assembly of the intricate bicyclic ring structure of biotin.

Act I: The Genesis of the Pimeloyl Moiety

The early phase of biotin synthesis in E. coli remained a mystery for many years. It is now understood to be a clever hijacking of the fatty acid synthesis machinery. This process is initiated by two key enzymes, BioC and BioH .

-

BioC , a malonyl-acyl carrier protein (ACP) O-methyltransferase, catalyzes the methylation of the free carboxyl group of malonyl-ACP, a crucial building block in fatty acid synthesis. This seemingly simple modification acts as a disguise, allowing the modified molecule to enter the fatty acid elongation cycle.

-

After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is acted upon by BioH , a pimeloyl-ACP methyl ester esterase. BioH removes the methyl group, yielding pimeloyl-ACP, the activated pimelate precursor for the next stage.

Act II: The Art of Ring Construction

The latter half of the pathway, the construction of the fused ureido and thiophene rings, is a highly conserved process across bacteria, fungi, and plants. This intricate assembly is carried out by a quartet of enzymes: BioF , BioA , BioD , and BioB .

-

BioF (7-keto-8-aminopelargonic acid synthase - KAPA synthase): This enzyme catalyzes the first committed step of the ring assembly, a pyridoxal 5'-phosphate (PLP)-dependent condensation of pimeloyl-ACP and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA).

-

BioA (7,8-diaminopelargonic acid aminotransferase - DAPA aminotransferase): BioA facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, producing 7,8-diaminopelargonic acid (DAPA).

-

BioD (dethiobiotin synthetase): This ATP-dependent enzyme catalyzes the formation of the ureido ring by incorporating a carboxyl group (from bicarbonate) to form dethiobiotin (DTB).

-

BioB (biotin synthase): The final and perhaps most remarkable step is catalyzed by BioB, a radical SAM enzyme. It inserts a sulfur atom between two non-activated carbon atoms of dethiobiotin to form the thiophene ring of biotin, a chemically challenging feat.

Quantitative Insights into Enzymatic Performance

The efficiency and substrate affinity of the biotin biosynthetic enzymes have been the subject of numerous studies. The following table summarizes key kinetic parameters for the enzymes from E. coli, providing a quantitative foundation for understanding the pathway's flux and regulation.

| Enzyme | Gene | Substrate(s) | Km | Vmax | Specific Activity |

| BioF | bioF | Pimeloyl-CoA | 25 µM[1] | - | - |

| L-alanine | 0.5 µM[1] | - | - | ||

| BioA | bioA | 7-keto-8-aminopelargonic acid (KAPA) | - | - | - |

| S-adenosyl-L-methionine (SAM) | - | - | - | ||

| BioD | bioD | 7,8-diaminopelargonic acid (DAPA) | 15.2 µM[2] | - | - |

| ATP | 10.5 µM[2] | - | - | ||

| NaHCO3 | 600 µM[2] | - | - | ||

| BioB | bioB | Dethiobiotin (DTB) | 2 µM[3] | - | 0.95 h-1 (catalytic-centre activity)[4][5] |

| BioC | bioC | Malonyl-ACP, SAM | - | - | - |

| BioH | bioH | Pimeloyl-ACP methyl ester | - | - | Reaction completion with 2.5 nM enzyme[6] |

Note: A comprehensive set of Vmax and specific activity values under standardized conditions is not consistently available in the literature for all enzymes. The provided data is based on available research.

Regulation of the Biotin Operon: The Dual Role of BirA

The expression of the biotin biosynthetic genes in E. coli is tightly controlled by the bifunctional protein BirA . This remarkable protein acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[7][8][9]

When biotin levels are low, BirA functions primarily as a ligase, ensuring that the cell's biotin-dependent enzymes are activated. However, when biotin is abundant, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This molecule acts as a corepressor, binding to BirA and inducing its dimerization. The BirA dimer then binds to the bio operator sequence on the DNA, physically blocking transcription of the biotin biosynthetic genes. This elegant feedback mechanism ensures that the cell only produces biotin when it is needed, conserving cellular resources.

Visualizing the Pathway and its Regulation

To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the biotin biosynthetic pathway and its regulatory circuit.

Experimental Protocols: A Foundation for Future Research

The elucidation of the biotin biosynthetic pathway was made possible by the development of robust experimental protocols for the expression, purification, and functional characterization of the involved enzymes. The following sections provide an overview of the key methodologies.

General Protocol for Recombinant His-tagged Protein Expression and Purification

The bio genes are typically cloned into expression vectors, such as the pET series, which allow for high-level protein production in E. coli. The addition of a polyhistidine tag (His-tag) to the recombinant proteins greatly simplifies their purification.

1. Expression:

- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged bio gene.

- Grow the bacterial culture in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

- Harvest the cells by centrifugation.

2. Lysis:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) or other suitable metal-chelate affinity column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Buffer Exchange and Storage:

- Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

- Store the purified protein at -80°C.

Enzyme Activity Assays

BioC (Malonyl-ACP O-methyltransferase) Assay: The activity of BioC can be assayed by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine to malonyl-ACP. The reaction mixture typically contains purified BioC, malonyl-ACP, and radiolabeled SAM. The reaction is stopped, and the radiolabeled product, malonyl-ACP methyl ester, is separated from the unreacted SAM by methods such as acid precipitation followed by scintillation counting.

BioH (Pimeloyl-ACP Methyl Ester Esterase) Assay: BioH activity can be determined by monitoring the hydrolysis of pimeloyl-ACP methyl ester. The substrate can be synthesized enzymatically. The reaction is carried out with purified BioH and the pimeloyl-ACP methyl ester substrate. The product, pimeloyl-ACP, can be separated from the substrate by native polyacrylamide gel electrophoresis (PAGE) and visualized by staining.[6][8]

BioF (KAPA Synthase) Assay: The activity of BioF is typically measured by monitoring the formation of KAPA. A common method involves a coupled spectrophotometric assay where the production of Coenzyme A (from pimeloyl-CoA) is linked to a colorimetric reaction. Alternatively, a more direct HPLC-based method can be used to separate and quantify the KAPA product.

BioA (DAPA Aminotransferase) Assay: BioA activity can be assayed by measuring the formation of DAPA from KAPA and SAM. A sensitive fluorescence-based assay has been developed where the DAPA product is derivatized with o-phthalaldehyde (OPA) to yield a fluorescent adduct that can be quantified.

BioD (Dethiobiotin Synthetase) Assay: The activity of BioD can be measured by monitoring the ATP-dependent conversion of DAPA to dethiobiotin. The reaction progress can be followed by quantifying the amount of dethiobiotin produced using HPLC or by a coupled enzyme assay that measures the production of ADP.

BioB (Biotin Synthase) Assay: The in vitro assay for BioB is challenging due to the enzyme's requirement for a complex iron-sulfur cluster and anaerobic conditions.[9] The activity is typically measured by monitoring the conversion of dethiobiotin to biotin. This can be achieved using a microbiological bioassay with a biotin-auxotrophic strain of E. coli or by more direct methods such as HPLC or mass spectrometry to detect the biotin product.[9]

Conclusion and Future Directions

The elucidation of the biotin biosynthetic pathway stands as a testament to the power of combined genetic, biochemical, and structural approaches in unraveling complex biological processes. The detailed understanding of this pathway in bacteria not only enriches our fundamental knowledge of metabolism but also provides a solid foundation for the rational design of novel antimicrobial agents. Future research in this area may focus on the structural and mechanistic characterization of the enzymes from a wider range of pathogenic organisms, the exploration of the diversity of the pimeloyl moiety synthesis pathways in different bacteria, and the development of high-throughput screening assays to identify potent and specific inhibitors of these essential enzymes. Such endeavors hold the promise of delivering new therapeutic strategies to combat infectious diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. ebi.ac.uk [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Promiscuous protein biotinylation by Escherichia coli biotin protein ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Diaminononanoate and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminononanoate (DAPA), also known as 7,8-diaminopelargonic acid, is a pivotal saturated fatty acid containing two amino groups. It serves as a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in microorganisms and plants. The naturally occurring stereoisomer, (7R,8S)-7,8-diaminononanoic acid, is the direct precursor to dethiobiotin, the penultimate compound in the biotin synthetic pathway. The enzymes involved in the biosynthesis of DAPA are absent in humans, making this pathway an attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, and herbicides. This guide provides a comprehensive overview of the biosynthesis of this compound, its stereoisomers, and its significance in drug development. It includes detailed experimental protocols for enzymatic assays, summarizes key quantitative data, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

This compound is a non-proteinogenic amino acid that plays a vital role in the metabolic pathways of numerous organisms. Its significance stems primarily from its role as an intermediate in the synthesis of biotin, an essential cofactor for a variety of carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The biosynthesis of biotin is exclusive to bacteria, archaea, fungi, and plants.[1][2] This exclusivity makes the enzymes in the biotin pathway, including those responsible for the synthesis of DAPA, prime targets for the development of species-specific inhibitors with minimal off-target effects in humans.[2]

This technical guide will delve into the core aspects of this compound, with a particular focus on its stereochemistry, biosynthesis, and its potential as a target for therapeutic intervention.

Stereoisomers of this compound

This compound possesses two chiral centers at the C7 and C8 positions, giving rise to four possible stereoisomers:

-

(7R,8S)-7,8-diaminononanoic acid

-

(7S,8R)-7,8-diaminononanoic acid

-

(7R,8R)-7,8-diaminononanoic acid

-

(7S,8S)-7,8-diaminononanoic acid

The biologically active and naturally occurring isomer is (7R,8S)-7,8-diaminononanoic acid .[1] This specific stereoisomer is the substrate for dethiobiotin synthetase, the enzyme that catalyzes the subsequent step in the biotin biosynthetic pathway. While the other stereoisomers can be chemically synthesized, there is limited information available in the scientific literature regarding their biological activities, suggesting they are likely not recognized by the enzymes of the biotin pathway.

Biosynthesis of this compound

The formation of (7R,8S)-7,8-diaminononanoate is a key step in the biotin biosynthetic pathway. It is synthesized from 8-amino-7-oxononanoic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as 7,8-diaminopelargonic acid synthase (DAPAS). This enzyme is encoded by the bioA gene.[3][4]

The reaction catalyzed by DAPA AT is a transamination where the amino group donor is S-adenosyl-L-methionine (SAM). The enzyme itself is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

The overall reaction is as follows:

(S)-8-amino-7-oxononanoate + S-adenosyl-L-methionine ⇌ (7R,8S)-7,8-diaminononanoate + S-adenosyl-4-methylthio-2-oxobutanoate

The enzyme exhibits high stereospecificity, exclusively utilizing the (S)-enantiomer of KAPA as its substrate. The (R)-enantiomer of KAPA, however, has been shown to be an inhibitor of the enzyme.[5]

Biotin Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader biotin biosynthetic pathway. The following diagram illustrates the key steps leading to and from DAPA.

References

- 1. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7,8-diaminononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7,8-diaminononanoate, an important intermediate in the biosynthesis of biotin. The information is curated for professionals in research and drug development who are interested in the characteristics and biological significance of this molecule.

Chemical Identity and Structure

This compound, also known as 7,8-diaminopelargonic acid (DAPA), is a medium-chain fatty acid with the molecular formula C9H20N2O2.[1][2] It is characterized by a nine-carbon aliphatic chain with amino groups at the 7th and 8th positions.[1][3] The structure of this compound is crucial for its role as a precursor in the biotin synthesis pathway. Some of its isomers are naturally occurring intermediates in this pathway, making them targets for the development of antimicrobials and herbicides.[1][2][3]

Synonyms: 7,8-Diaminopelargonic acid, 7,8-DAPA, 7,8-DAP[2][4] CAS Number: 21738-21-6[1][2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 188.27 g/mol | PubChem[2] |

| Molecular Formula | C9H20N2O2 | PubChem[2] |

| Boiling Point | 349.8 °C at 760 mmHg | ECHEMI[1] |

| Density | 1.046 g/cm³ | ECHEMI[1] |

| Flash Point | 165.3 °C | ECHEMI[1] |

| Refractive Index | 1.493 | ECHEMI[1] |

| pKa (Strongest Acidic) | 4.73 | ChemAxon (Predicted)[4] |

| pKa (Strongest Basic) | 9.97 | ChemAxon (Predicted)[4] |

| logP | -2.1 | ALOGPS (Predicted)[4] |

| Polar Surface Area | 89.34 Ų | ChemAxon (Predicted)[4] |

| Hydrogen Bond Donor Count | 3 | ChemAxon (Predicted)[4] |

| Hydrogen Bond Acceptor Count | 4 | ChemAxon (Predicted)[4] |

| Rotatable Bond Count | 7 | ChemAxon (Predicted)[4] |

| Solubility | Practically insoluble in water | NP-MRD[4] |

| Melting Point | Not Available | NP-MRD[4] |

Biological Significance and Signaling Pathway

This compound is a key intermediate in the biosynthesis of biotin (Vitamin B7).[1][3] This pathway is essential in microorganisms and plants. The synthesis of this compound is a critical step and is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT).[5] This enzyme facilitates the transamination of 8-amino-7-oxononanoic acid (KAPA) using S-adenosyl-L-methionine (AdoMet) as the amino donor.[5]

The subsequent step in the pathway involves the enzyme dethiobiotin synthetase (DTBS), which catalyzes the formation of the ureido ring of dethiobiotin from (7R,8S)-7,8-diaminononanoic acid, CO2, and ATP.[6]

Below is a diagram illustrating the core steps of the biotin biosynthesis pathway involving this compound.

References

- 1. echemi.com [echemi.com]

- 2. 7,8-Diaminononanoic acid | C9H20N2O2 | CID 652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7,8-diaminononanoic acid | SGD [yeastgenome.org]

- 4. NP-MRD: Showing NP-Card for 7,8-diaminopelargonic acid (NP0325513) [np-mrd.org]

- 5. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dethiobiotin synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7,8-Diaminononanoate in Escherichia coli Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, an essential cofactor for carboxylation reactions, is synthesized in Escherichia coli through a well-defined metabolic pathway. A critical intermediate in this pathway is 7,8-diaminononanoate (DAPA), also known as 7,8-diaminopelargonic acid. This technical guide provides an in-depth exploration of the enzymatic steps surrounding the synthesis and consumption of DAPA, focusing on the key enzymes 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthetase (BioD). We present a comprehensive overview of the genetic organization and regulation of the biotin (bio) operon, detailed kinetic data for the involved enzymes, and step-by-step experimental protocols for their expression, purification, and activity assays. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating bacterial biotin synthesis as a potential antimicrobial target.

Introduction

Biotin (Vitamin H or B7) is a vital cofactor for a class of enzymes known as biotin-dependent carboxylases, which are involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many bacteria, including Escherichia coli, possess the enzymatic machinery for its de novo synthesis. This metabolic independence makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The synthesis of biotin in E. coli is a multi-step process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent formation of the bicyclic ring structure of biotin. This compound (DAPA) is a key intermediate at the junction of these two stages. It is synthesized from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA) and is subsequently converted to dethiobiotin by dethiobiotin synthetase (BioD).

This technical guide focuses on the core reactions involving DAPA, providing a detailed examination of the enzymes BioA and BioD, the regulation of their expression, and practical methodologies for their study.

The bio Operon: Genetic Organization and Regulation

The genes encoding the enzymes for biotin biosynthesis in E. coli are organized into a single operon, the bio operon. This operon is located at minute 17.5 on the E. coli chromosome and consists of five genes: bioA, bioB, bioF, bioC, and bioD. These genes are divergently transcribed from a central regulatory region.

The regulation of the bio operon is tightly controlled by the bifunctional protein BirA. BirA functions as both a biotin protein ligase, which attaches biotin to its cognate enzymes, and as a transcriptional repressor of the bio operon. The repressive action of BirA is dependent on the intracellular concentration of biotin. When biotin is abundant, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This complex then binds to the bio operator, a palindromic DNA sequence in the regulatory region of the operon, thereby blocking transcription of the bio genes. Conversely, under conditions of biotin limitation, the biotinoyl-5'-AMP complex is not formed, and BirA does not bind to the operator, leading to the expression of the biotin synthesis enzymes.

The Central Role of this compound (DAPA)

DAPA is a pivotal intermediate in the biotin synthesis pathway, linking the early steps of pimeloyl moiety synthesis with the later steps of biotin ring formation.

Synthesis of DAPA by 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

7,8-Diaminopelargonic acid aminotransferase (BioA), encoded by the bioA gene, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to form DAPA, utilizing S-adenosyl-L-methionine (SAM) as the amino donor.

Conversion of DAPA to Dethiobiotin by Dethiobiotin Synthetase (BioD)

Dethiobiotin synthetase (BioD), the product of the bioD gene, catalyzes the ATP-dependent conversion of DAPA to dethiobiotin. This reaction involves the formation of a ureido ring through the incorporation of a carboxyl group from bicarbonate.

Quantitative Data

The following tables summarize the key kinetic parameters for E. coli BioA and BioD.

Table 1: Kinetic Parameters of E. coli 7,8-Diaminopelargonic Acid Aminotransferase (BioA)

| Substrate | Km (µM) | kcat (s-1) | Reference |

| 7-Keto-8-aminopelargonic acid (KAPA) | <2 | 0.013 | [1] |

| S-Adenosyl-L-methionine (SAM) | 150 | 0.013 | [1] |

Table 2: Kinetic Parameters of E. coli Dethiobiotin Synthetase (BioD)

| Substrate | Km (µM) | Reference |

| This compound (DAPA) | 15.2 | |

| ATP | 10.5 | |

| NaHCO3 | 600 |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of recombinant E. coli BioA and BioD.

Recombinant Protein Expression and Purification

A general workflow for the expression and purification of His-tagged BioA and BioD from E. coli is presented below.

Protocol 1: Expression and Purification of His-tagged BioA or BioD

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged BioA or BioD. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[2]

-

Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.[2]

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.[2]

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

Protocol 2: 7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay

This assay measures the production of DAPA, which is detected by derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol (2-ME) to form a fluorescent product.[3][4]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and the purified BioA enzyme (final concentration ~2 µM).[3]

-

Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C.[3]

-

Initiation: Initiate the reaction by adding KAPA to a final concentration of 20 µM.[3]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Terminate the reaction by heating at 100°C for 10 minutes.[3]

-

Derivatization: Add an equal volume of OPA/2-ME derivatizing solution to the reaction mixture.

-

Fluorescence Measurement: Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.[3]

-

Standard Curve: Generate a standard curve using known concentrations of DAPA to quantify the amount of product formed.

Protocol 3: Dethiobiotin Synthetase (BioD) Activity Assay (Coupled Assay)

This is a continuous spectrophotometric assay that couples the production of ADP from the BioD reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[5][6]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 10 mM NaHCO3, 1 mM phosphoenolpyruvate, 0.2 mM NADH, an excess of PK and LDH, and the purified BioD enzyme.[5]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiation: Initiate the reaction by adding ATP and DAPA to their desired final concentrations (e.g., saturating concentrations to determine Vmax or varying concentrations to determine Km).[5]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculation: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

The synthesis and utilization of this compound are central to the biotin biosynthetic pathway in Escherichia coli. The enzymes responsible for these transformations, BioA and BioD, represent potential targets for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of this critical juncture in biotin synthesis, including the genetic regulation of the pathway, the biochemical properties of the key enzymes, and detailed experimental protocols for their study. The information and methodologies presented herein are intended to facilitate further research into this essential bacterial metabolic pathway, ultimately aiding in the discovery of new therapeutic strategies.

References

- 1. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 7,8-Diaminopelargonic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biotin biosynthesis pathway, making the enzymes responsible for its synthesis attractive targets for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth analysis of the natural occurrence of DAPA isomers, focusing on the stereospecificity of the enzymatic reactions leading to its formation. The guide details the biosynthetic pathway of DAPA, discusses the potential for the natural occurrence of various stereoisomers, and provides comprehensive experimental protocols for their separation and analysis. Quantitative data on enzyme kinetics are presented in a structured format, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document serves as a critical resource for researchers engaged in the study of biotin metabolism and the development of inhibitors targeting this essential pathway.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylases involved in crucial metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] While humans obtain biotin from their diet, many microorganisms and plants synthesize it de novo through a well-established pathway. A key intermediate in this pathway is 7,8-diaminopelargonic acid (DAPA). The enzymes involved in the biosynthesis of DAPA are absent in humans, rendering them promising targets for the development of selective inhibitors with potential applications as antibiotics and herbicides.[2]

DAPA possesses two chiral centers at carbons 7 and 8, allowing for the existence of four possible stereoisomers. The biological activity and metabolic fate of these isomers are intrinsically linked to the stereospecificity of the enzymes in the biotin synthesis pathway. Understanding the natural occurrence and relative abundance of these isomers is therefore critical for the rational design of effective enzyme inhibitors. This guide will explore the stereochemical intricacies of DAPA biosynthesis and provide the necessary technical details for its study.

The Biotin Biosynthesis Pathway: A Stereochemical Perspective

The synthesis of DAPA is a multi-step enzymatic process that begins with pimeloyl-CoA. The key enzymes dictating the stereochemistry of DAPA are 8-amino-7-oxononanoate synthase (AONS) and 7,8-diaminopelargonic acid aminotransferase (DAPA AT).

8-Amino-7-oxononanoate Synthase (AONS)

AONS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8-amino-7-oxononanoate, also known as 7-keto-8-aminopelargonic acid (KAPA).[3][4] This reaction is highly stereospecific, yielding exclusively the (S)-enantiomer of KAPA, i.e., 8(S)-amino-7-oxononanoate.[3][5][6]

7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT)

DAPA AT, another PLP-dependent enzyme, catalyzes the subsequent step: the transfer of an amino group from S-adenosyl-L-methionine (SAM) to the C7 position of (S)-KAPA to form DAPA.[7][8][9] The enzyme specifically utilizes (S)-KAPA as its substrate.[5] This high degree of substrate specificity strongly suggests that the naturally occurring DAPA is predominantly a single stereoisomer.

The overall biosynthetic pathway leading to DAPA is depicted in the following diagram:

Natural Occurrence of DAPA Isomers

The stereospecificity of AONS and DAPA AT indicates that the biosynthesis pathway is geared towards the production of a single, specific stereoisomer of DAPA. While the absolute configuration of the final DAPA product is not explicitly detailed in much of the literature, the enzymatic cascade starting from L-alanine and producing 8(S)-amino-7-oxononanoate strongly implies a defined stereochemistry.

However, the potential for the existence of other isomers in biological systems cannot be entirely dismissed due to the following factors:

-

Racemization of KAPA: (S)-KAPA has been shown to undergo racemization, particularly under neutral to alkaline pH conditions.[5] This racemization would lead to the formation of (R)-KAPA.

-

Inhibition by (R)-KAPA: (R)-KAPA acts as an inhibitor of DAPA AT, suggesting that if formed, it could modulate the biotin synthesis pathway.[5]

-

Broad Substrate Specificity of AONS: While AONS preferentially utilizes L-alanine, it can also use D-alanine as a substrate, albeit at a much slower rate. This would lead to the formation of d-KAPA, which also inhibits both AONS and DAPA AT.

The biological significance of these alternative reactions and the extent to which they contribute to the formation of other DAPA isomers in vivo remain areas for further investigation.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in DAPA biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Reference(s) |

| DAPA Synthase (BioA) | Escherichia coli | S-Adenosyl-L-methionine (SAM) | 150 | 0.013 | - | [10] |

| 7-Keto-8-aminopelargonic acid (KAPA) | <2 | 0.013 | - | [10] | ||

| DAPA Aminotransferase | Escherichia coli | S-Adenosyl-L-methionine (SAM) | 200 | - | 0.16 | [11] |

| 7-Keto-8-aminopelargonic acid (KAPA) | 1.2 | - | 0.16 | [11] |

Experimental Protocols

The analysis of DAPA isomers requires specialized techniques for their separation and quantification. The following sections provide detailed methodologies for these procedures.

Chiral Separation of DAPA Isomers by HPLC

The separation of DAPA stereoisomers can be achieved using High-Performance Liquid Chromatography (HPLC) through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

This method involves reacting the amino groups of DAPA with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A widely used reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Protocol: Derivatization of DAPA with Marfey's Reagent

-

Sample Preparation: Prepare an aqueous solution of the DAPA sample.

-

Derivatization:

-

To 50 µL of the DAPA sample, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Add 20 µL of 1 M sodium bicarbonate.

-

Incubate the mixture at 40°C for 1 hour in the dark.

-

Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

-

Dilute the sample with the mobile phase before injection.

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Direct enantioseparation can be achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acids.

Protocol: Direct Chiral HPLC of DAPA

-

Sample Preparation: Dissolve the DAPA sample in the mobile phase and filter through a 0.45 µm filter.

-

HPLC Analysis:

-

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, Lux Cellulose-1).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol) and an aqueous buffer, often with an acidic modifier (e.g., formic acid, trifluoroacetic acid). The exact composition must be optimized for the specific column and isomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

-

References

- 1. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiraltech.com [chiraltech.com]

- 3. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 7,8-Diaminopelargonic Acid, a Biotin Intermediate, from 7-Keto-8-Aminopelargonic Acid and S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of KAPA to DAPA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This critical step in the biotin biosynthesis pathway is catalyzed by the enzyme DAPA aminotransferase, also known as BioA. Biotin, or vitamin B7, is an essential cofactor for a variety of metabolic enzymes, making its synthesis pathway a target of interest for antimicrobial drug development and metabolic engineering.[1][2][3][4] This document details the enzymatic reaction, presents key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biochemical processes.

The Core Reaction: KAPA to DAPA Conversion

The conversion of KAPA to DAPA is a transamination reaction that introduces a second amino group into the biotin precursor.[1][5] This reaction is catalyzed by DAPA aminotransferase (EC 2.6.1.62), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][6]

The overall reaction is as follows:

7-keto-8-aminopelargonic acid (KAPA) + Amino Donor → 7,8-diaminopelargonic acid (DAPA) + Keto Acid Byproduct

The identity of the amino donor varies between organisms. In Escherichia coli and many other bacteria, S-adenosyl-L-methionine (SAM) serves as the primary amino donor.[5][6] In contrast, the BioA enzyme from Bacillus subtilis utilizes L-lysine as its amino donor.[5][7]

Quantitative Data on DAPA Aminotransferase (BioA)

The kinetic parameters of DAPA aminotransferase have been characterized in several organisms. The following tables summarize key quantitative data for the enzymes from Escherichia coli and Bacillus subtilis.

Table 1: Kinetic Parameters of E. coli DAPA Aminotransferase (BioA)

| Parameter | Value | Substrate(s) | Reference |

| Km | 1.2 µM | KAPA | --INVALID-LINK-- |

| Km | 150 µM | SAM | [6] |

| Vmax | 0.16 µmol/min/mg | KAPA | --INVALID-LINK-- |

| kcat | 0.013 s-1 | KAPA, SAM | [4][6] |

Table 2: Kinetic Parameters of Bacillus subtilis DAPA Aminotransferase (BioA)

| Parameter | Value | Substrate(s) | Reference |

| Km | 2-25 mM | L-lysine | [5] |

| Km | 2-25 mM | KAPA | [5] |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant DAPA aminotransferase (BioA) and for conducting the enzymatic assay to measure the conversion of KAPA to DAPA.

Expression and Purification of Recombinant DAPA Aminotransferase (BioA)

This protocol is a general guideline for the expression and purification of His-tagged BioA from E. coli.

Objective: To obtain a highly pure and active sample of DAPA aminotransferase for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the bioA gene with a His-tag (e.g., pET series)

-

Luria-Bertani (LB) medium

-

Ampicillin or other appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing and buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE analysis reagents

Protocol:

-

Transformation: Transform the BioA expression plasmid into a suitable E. coli expression strain.

-

Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed cells and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged BioA protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

-

Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

-

Concentration Determination: Determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm).

Enzymatic Assay for KAPA to DAPA Conversion

This protocol describes a fluorescence-based assay for measuring DAPA aminotransferase activity.[8][9] The assay relies on the derivatization of the vicinal diamine group of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[8]

Objective: To determine the initial reaction velocity of the BioA-catalyzed conversion of KAPA to DAPA.

Materials:

-

Purified DAPA aminotransferase (BioA)

-

KAPA solution

-

Amino donor solution (SAM or L-lysine)

-

Reaction Buffer (e.g., 100 mM HEPES pH 8.5, 1 mM DTT)

-

OPA Reagent (ortho-phthalaldehyde in a suitable buffer)

-

2-Mercaptoethanol (2ME)

-

DAPA standards for calibration curve

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)

Protocol:

-

Reaction Setup: In a microplate well, prepare the reaction mixture containing Reaction Buffer, KAPA, and the amino donor.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified BioA. The final reaction volume should be kept small (e.g., 50 µL).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period. The reaction time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid or a denaturant).

-

Derivatization: Add the OPA reagent and 2ME to each well. Incubate in the dark at room temperature for a few minutes to allow for the derivatization of DAPA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Standard Curve: Prepare a standard curve using known concentrations of DAPA to correlate fluorescence intensity with the amount of DAPA produced.

-

Data Analysis: Calculate the initial velocity of the reaction (e.g., in µM of DAPA produced per minute per mg of enzyme) based on the standard curve and the reaction time.

Visualizations

The following diagrams illustrate the biotin biosynthesis pathway and the experimental workflow for the enzymatic assay.

Biotin Biosynthesis Pathway

Caption: The late stages of the biotin biosynthesis pathway.

Experimental Workflow for DAPA Aminotransferase Assay

Caption: Workflow for the fluorescence-based DAPA aminotransferase assay.

This guide provides a foundational understanding of the enzymatic conversion of KAPA to DAPA. The provided protocols and data serve as a starting point for researchers to further investigate this important biochemical reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Removing a bottleneck in the Bacillus subtilis biotin pathway: bioA utilizes lysine rather than S-adenosylmethionine as the amino donor in the KAPA-to-DAPA reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 7,8-Diaminononanoate in the intricate Regulation of the Biotin Operon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biotin operon (bio operon) represents a paradigm of elegant transcriptional regulation in bacteria, ensuring the synthesis of the essential cofactor biotin is tightly coupled to cellular demand. While the bifunctional protein BirA and its corepressor, biotinoyl-5'-AMP, are the direct mediators of this regulation, the intermediate 7,8-diaminononanoate (DAPA) plays a crucial, albeit indirect, role. This technical guide provides an in-depth exploration of the molecular mechanisms governing the bio operon, with a special focus on the significance of DAPA as a key precursor in the biotin biosynthetic pathway. We will delve into the quantitative aspects of this regulatory network, provide detailed experimental protocols for its investigation, and visualize the intricate signaling pathways and experimental workflows.

The Biotin Synthesis Pathway and the Central Role of this compound

The de novo synthesis of biotin is a metabolically expensive process, requiring multiple enzymatic steps.[1] The pathway can be broadly divided into two stages: the synthesis of the pimelate moiety and the subsequent formation of the fused ring structure of biotin. This compound is a critical intermediate in the latter stage.

The key steps involving DAPA are:

-

Synthesis of 7-keto-8-aminopelargonic acid (KAPA): The pathway begins with the condensation of pimeloyl-CoA or pimeloyl-ACP with L-alanine, catalyzed by 8-amino-7-oxononanoate synthase (BioF).[2]

-

Formation of this compound (DAPA): KAPA is then converted to DAPA through a transamination reaction catalyzed by 7,8-diaminopelargonic acid aminotransferase (BioA).[3][4] This pyridoxal phosphate-dependent enzyme is encoded by the bioA gene, which is part of the bio operon.[5][6]

-

Conversion of DAPA to Dethiobiotin: DAPA is subsequently converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD), which catalyzes the formation of the ureido ring in an ATP-dependent reaction.[1][2]

-

Final Synthesis of Biotin: The final step is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by biotin synthase (BioB).

The synthesis of DAPA is a committed step in the biotin biosynthetic pathway, making the regulation of the bioA gene, and thus DAPA production, a critical control point.

The BirA-mediated Regulation of the Biotin Operon

The transcription of the bio operon is primarily regulated by the bifunctional protein BirA.[7] BirA possesses both biotin protein ligase and DNA-binding activities.[8][9] The corepressor of this system is not biotin itself, but rather an activated intermediate of the ligase reaction, biotinoyl-5'-adenylate (biotinoyl-5'-AMP).[7][10]

The regulatory mechanism can be summarized as follows:

-

Low Biotin Concentrations: When intracellular biotin levels are low, BirA functions primarily as a biotin protein ligase, attaching biotin to its acceptor proteins, such as the acetyl-CoA carboxylase carrier protein (AccB).[11] In this state, the concentration of the BirA:biotinoyl-5'-AMP complex is low, and BirA exists as a monomer with low affinity for the bio operator.[10] This leads to the derepression of the bio operon and the synthesis of biotin biosynthetic enzymes, including BioA for DAPA production.

-

High Biotin Concentrations: When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. This complex then promotes the dimerization of BirA. The BirA:biotinoyl-5'-AMP dimer has a high affinity for the bio operator (bioO), a palindromic DNA sequence located in the promoter region of the bio operon.[12] Binding of the dimer to bioO represses transcription, thus shutting down the synthesis of biotin and its precursors, including DAPA.

Quantitative Data on Biotin Operon Regulation

The following table summarizes key quantitative parameters related to the regulation of the biotin operon.

| Parameter | Value | Organism | Reference |

| BirA-bioO Interaction | |||

| Dissociation Constant (Kd) of BirA:biotinoyl-5'-AMP for bioO | ~1 nM | Escherichia coli | [12] |

| Dissociation Constant (Kd) of apo-BirA for bioO | >1 µM | Escherichia coli | [12] |

| BirA Ligase Activity | |||

| KM for Biotin | ~57 nM | Escherichia coli | [8] |

| KM for ATP | ~30 µM | Escherichia coli | [13] |

| Enzyme Kinetics of Biotin Synthesis | |||

| BioA (DAPA aminotransferase) kcat | ~0.13 s-1 | Escherichia coli | |

| BioD (Dethiobiotin synthetase) KM for DAPA | ~10 µM | Escherichia coli |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for BirA-bioO Interaction

This protocol is adapted from established methods to analyze the binding of BirA to the bio operator.[5][14][15]

Objective: To qualitatively and quantitatively assess the binding of purified BirA to a labeled DNA probe containing the bioO sequence.

Materials:

-

Purified BirA protein

-

Annealed, double-stranded DNA probe containing the bioO sequence, end-labeled with 32P or a fluorescent dye

-

Binding Buffer (10X): 200 mM HEPES-KOH (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 50% glycerol

-

Poly(dI-dC) non-specific competitor DNA

-

Biotin and ATP

-

Native polyacrylamide gel (5-8%)

-

TBE Buffer (0.5X)

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

Procedure:

-

Prepare Binding Reactions: In separate tubes, assemble the following components on ice:

-